molecular formula C21H23ClN4O B11569181 2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide

2-Chloro-N-(1-methyl-2-piperidin-1-ylmethyl-1H-benzoimidazol-5-yl)-benzamide

Cat. No.: B11569181
M. Wt: 382.9 g/mol
InChI Key: NKNZOUPSBBNCQV-UHFFFAOYSA-N
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Description

2-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chlorination: Introduction of the chlorine atom at the 2-position of the benzimidazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    N-Methylation:

    Piperidine Substitution: The piperidine moiety can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

    Benzamide Formation: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the benzimidazole derivative with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the benzamide linkage, potentially leading to the formation of amine derivatives.

    Substitution: The chlorine atom at the 2-position of the benzimidazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of benzimidazole derivatives with potential biological activities.

    Biology: The compound has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Due to its structural similarity to known pharmacophores, it is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to various biological targets, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity, while the benzamide linkage can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and N-methylpiperidine are structurally related and have been studied for their pharmacological properties.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide are similar in structure and have been explored for their therapeutic potential.

Uniqueness

2-CHLORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to the combination of the benzimidazole core, piperidine moiety, and benzamide linkage, which together contribute to its distinct chemical and biological properties. This unique structure allows for a wide range of modifications and applications in various fields of research.

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

2-chloro-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide

InChI

InChI=1S/C21H23ClN4O/c1-25-19-10-9-15(23-21(27)16-7-3-4-8-17(16)22)13-18(19)24-20(25)14-26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,27)

InChI Key

NKNZOUPSBBNCQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N=C1CN4CCCCC4

Origin of Product

United States

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